molecular formula C23H22N4O6S B15006109 4-{[(3-{[(2E)-4-(1,3-benzodioxol-5-yl)butan-2-ylidene]amino}-2-imino-4-oxo-1,3-thiazinan-6-yl)carbonyl]amino}benzoic acid

4-{[(3-{[(2E)-4-(1,3-benzodioxol-5-yl)butan-2-ylidene]amino}-2-imino-4-oxo-1,3-thiazinan-6-yl)carbonyl]amino}benzoic acid

Cat. No.: B15006109
M. Wt: 482.5 g/mol
InChI Key: PNLFLOKSOHGHHY-VVZMYPQYSA-N
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Description

4-{3-[(E)-[4-(2H-1,3-BENZODIOXOL-5-YL)BUTAN-2-YLIDENE]AMINO]-2-IMINO-4-OXO-1,3-THIAZINANE-6-AMIDO}BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a thiazine ring, and a benzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(E)-[4-(2H-1,3-BENZODIOXOL-5-YL)BUTAN-2-YLIDENE]AMINO]-2-IMINO-4-OXO-1,3-THIAZINANE-6-AMIDO}BENZOIC ACID typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the synthesis of the benzodioxole ring, which can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Thiazine Ring: The thiazine ring is formed through the reaction of a suitable amine with a thioamide under acidic conditions.

    Coupling Reactions: The benzodioxole and thiazine intermediates are then coupled using a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{3-[(E)-[4-(2H-1,3-BENZODIOXOL-5-YL)BUTAN-2-YLIDENE]AMINO]-2-IMINO-4-OXO-1,3-THIAZINANE-6-AMIDO}BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds and imine groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), halogenating agents (N-bromosuccinimide).

Major Products

    Oxidation Products: Corresponding oxides and carboxylic acids.

    Reduction Products: Reduced forms of the compound with saturated bonds.

    Substitution Products: Halogenated derivatives of the benzodioxole moiety.

Scientific Research Applications

4-{3-[(E)-[4-(2H-1,3-BENZODIOXOL-5-YL)BUTAN-2-YLIDENE]AMINO]-2-IMINO-4-OXO-1,3-THIAZINANE-6-AMIDO}BENZOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-{3-[(E)-[4-(2H-1,3-BENZODIOXOL-5-YL)BUTAN-2-YLIDENE]AMINO]-2-IMINO-4-OXO-1,3-THIAZINANE-6-AMIDO}BENZOIC ACID involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Eutylone: A synthetic cathinone with stimulant properties.

    N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide: A compound with a similar benzodioxole moiety.

    1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one: Another synthetic cathinone with structural similarities.

Uniqueness

4-{3-[(E)-[4-(2H-1,3-BENZODIOXOL-5-YL)BUTAN-2-YLIDENE]AMINO]-2-IMINO-4-OXO-1,3-THIAZINANE-6-AMIDO}BENZOIC ACID stands out due to its unique combination of a benzodioxole moiety, a thiazine ring, and a benzoic acid group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H22N4O6S

Molecular Weight

482.5 g/mol

IUPAC Name

4-[[3-[(E)-4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]-2-imino-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoic acid

InChI

InChI=1S/C23H22N4O6S/c1-13(2-3-14-4-9-17-18(10-14)33-12-32-17)26-27-20(28)11-19(34-23(27)24)21(29)25-16-7-5-15(6-8-16)22(30)31/h4-10,19,24H,2-3,11-12H2,1H3,(H,25,29)(H,30,31)/b24-23?,26-13+

InChI Key

PNLFLOKSOHGHHY-VVZMYPQYSA-N

Isomeric SMILES

C/C(=N\N1C(=O)CC(SC1=N)C(=O)NC2=CC=C(C=C2)C(=O)O)/CCC3=CC4=C(C=C3)OCO4

Canonical SMILES

CC(=NN1C(=O)CC(SC1=N)C(=O)NC2=CC=C(C=C2)C(=O)O)CCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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